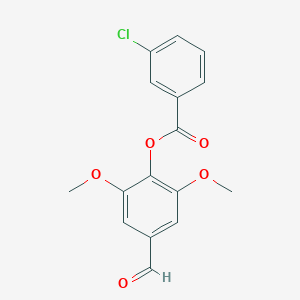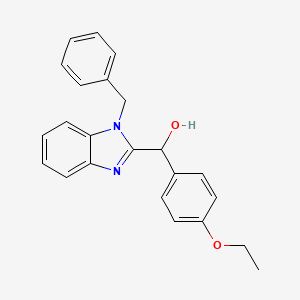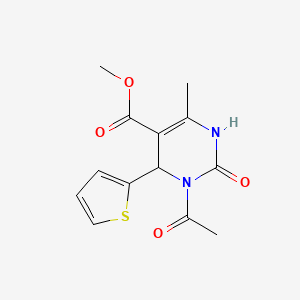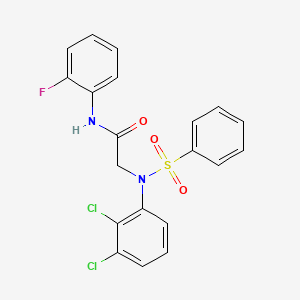![molecular formula C20H19BrN2O4 B5017821 4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid](/img/structure/B5017821.png)
4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BABA and is a derivative of the amino acid, gamma-aminobutyric acid (GABA). BABA has been studied extensively for its biological and chemical properties, including its synthesis, mechanism of action, and potential applications.
Mechanism of Action
The mechanism of action of BABA is not fully understood, but it is believed to involve the activation of plant defense mechanisms and the induction of apoptosis in cancer cells. BABA has also been shown to modulate the activity of GABA receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
BABA has been shown to have various biochemical and physiological effects, including the induction of plant defense mechanisms, the modulation of GABA receptor activity, and the induction of apoptosis in cancer cells. BABA has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of BABA is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one limitation of BABA is its low solubility in water, which may limit its potential applications.
Future Directions
There are several future directions for research on BABA, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in cancer treatment and other diseases, and the optimization of its use in agriculture to enhance plant resistance to various pathogens and pests. Additionally, further studies are needed to fully understand the mechanism of action of BABA and its potential effects on human health.
Synthesis Methods
The synthesis of BABA involves the reaction of GABA with benzoyl chloride and 3-bromocinnamaldehyde. The resulting product is purified through recrystallization to obtain pure BABA. The synthesis method is relatively straightforward and can be performed in a laboratory setting.
Scientific Research Applications
BABA has been studied extensively for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, BABA has been shown to enhance plant resistance to various pathogens and pests. In medicine, BABA has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. In biotechnology, BABA has been used as a precursor for the synthesis of various compounds.
properties
IUPAC Name |
4-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c21-16-9-4-6-14(12-16)13-17(20(27)22-11-5-10-18(24)25)23-19(26)15-7-2-1-3-8-15/h1-4,6-9,12-13H,5,10-11H2,(H,22,27)(H,23,26)(H,24,25)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMUKBSJFRXQQP-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)Br)/C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromo-3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017741.png)
![1-[2-(diethylamino)ethyl]-1,3,4,5,7,8,9,10-octahydro-2H-[1]benzothieno[3,2-b]azepin-2-one hydrochloride](/img/structure/B5017752.png)
![3,4-diethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5017759.png)


![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5017782.png)
![2,2'-{[(3-nitrophenyl)sulfonyl]imino}diacetamide](/img/structure/B5017790.png)

![3-methyl-5-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5017814.png)

![N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017838.png)

![N-benzyl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5017847.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5017853.png)